![molecular formula C8H8ClN3S B2814092 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine CAS No. 1152588-32-3](/img/structure/B2814092.png)

1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine” is a chemical compound with a molecular weight of 213.69 . It is a derivative of pyrazole, a class of organic compounds that contain a 5-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds .

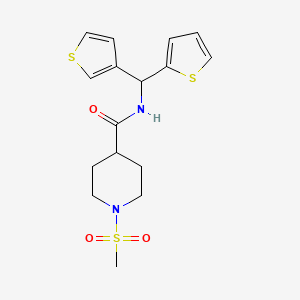

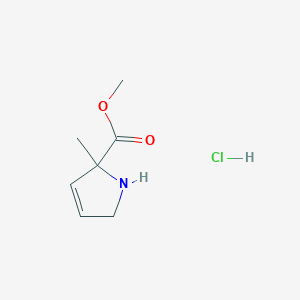

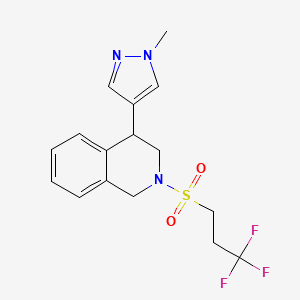

Molecular Structure Analysis

The molecular structure of “1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine” is characterized by a pyrazole ring attached to a thiophene ring via a methylene bridge . The thiophene ring contains a sulfur atom, and the pyrazole ring contains two nitrogen atoms .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications

Analgesia and Inflammation Treatment

This compound has been studied for its potential in treating analgesia and inflammation . Derivatives of this compound have shown promising results in in vitro, in vivo, and in silico studies for the treatment of these conditions . They have been found to be potent inhibitors of COX-2, an enzyme involved in inflammation .

Antimicrobial Activity

Thiophene-pyrazole conjugates, which include this compound, have been synthesized and tested for their antimicrobial activity . Some of these compounds have shown excellent inhibition against all tested organisms .

Radical Scavenging

These compounds have also been studied for their radical scavenging abilities . Some of them have shown excellent DPPH radical scavenging potencies , which could make them useful in preventing the harmful effects of free radicals in the body.

Drug Development

The compound’s structure and properties make it a potential candidate for drug development . Its ability to inhibit key enzymes and its antimicrobial and radical scavenging properties could be harnessed in the development of new drugs .

Chemical Synthesis

The compound can be synthesized through a multi-step procedure . This process involves the bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one in the presence of diethyl ether . Understanding this synthesis process could be useful in various areas of chemical research and industry.

Crystal Structure Analysis

While not directly related to “1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine”, studies on similar compounds have involved detailed crystal structure analyses . This type of analysis can provide valuable insights into the properties and potential applications of these compounds.

Mechanism of Action

The mechanism of action of “1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine” is not specified in the sources I found. Pyrazole derivatives are known to exhibit various biological activities, but their mechanisms of action can vary widely depending on their specific structures and the biological targets they interact with .

Safety and Hazards

The compound is associated with several hazard statements, including H227, H302, H314, and H335 . This indicates that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Appropriate safety precautions should be taken when handling this compound.

Future Directions

The future directions for research on “1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine” and similar compounds could involve exploring their potential biological activities and developing new synthetic methods to produce them more efficiently and selectively. Given the wide range of biological activities exhibited by pyrazole derivatives, they are of significant interest in the development of new pharmaceuticals and agrochemicals .

properties

IUPAC Name |

2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3S/c9-7-2-1-6(13-7)5-12-8(10)3-4-11-12/h1-4H,5,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBIKNWFWQCAQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)CN2C(=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-Dichlorophenyl)-5-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B2814009.png)

![4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2814010.png)

![N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-{4-[(4,6-dimethyl-1,3-benzothiazol-2-YL)carbamoyl]phenoxy}benzamide](/img/structure/B2814013.png)

![{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2814017.png)

![N~4~-(3,5-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2814018.png)

![N-benzyl-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2814019.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2814020.png)

![5-[(4-chlorobenzyl)thio]-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2814028.png)